molecular formula C9H9N3O3 B13855330 2-cyano-N-(furan-2-ylmethylcarbamoyl)acetamide

2-cyano-N-(furan-2-ylmethylcarbamoyl)acetamide

Cat. No.: B13855330
M. Wt: 207.19 g/mol
InChI Key: RQVWCOHFYNRZRF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-cyano-N-(furan-2-ylmethylcarbamoyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-cyano-N-(furan-2-ylmethylcarbamoyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the acetamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The furan ring also contributes to its binding affinity and specificity towards molecular targets .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-cyano-N-(furan-2-ylmethylcarbamoyl)acetamide

InChI

InChI=1S/C9H9N3O3/c10-4-3-8(13)12-9(14)11-6-7-2-1-5-15-7/h1-2,5H,3,6H2,(H2,11,12,13,14)

InChI Key

RQVWCOHFYNRZRF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)NC(=O)CC#N

Origin of Product

United States

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